2-((2-(4-chlorobenzyl)-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)-N-(3,5-dimethylphenyl)acetamide
Description
The compound 2-((2-(4-chlorobenzyl)-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)-N-(3,5-dimethylphenyl)acetamide is an isoquinoline-derived acetamide featuring a 4-chlorobenzyl group at position 2 of the tetrahydroisoquinoline core and a 3,5-dimethylphenyl substituent on the acetamide nitrogen.
Properties
IUPAC Name |
2-[[2-[(4-chlorophenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]-N-(3,5-dimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25ClN2O3/c1-17-12-18(2)14-21(13-17)28-25(30)16-32-24-5-3-4-23-22(24)10-11-29(26(23)31)15-19-6-8-20(27)9-7-19/h3-9,12-14H,10-11,15-16H2,1-2H3,(H,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDVCWAWYXRVAQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)COC2=CC=CC3=C2CCN(C3=O)CC4=CC=C(C=C4)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((2-(4-chlorobenzyl)-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)-N-(3,5-dimethylphenyl)acetamide is a complex organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.
Molecular Formula
The molecular formula for the compound is .
Structural Features
The compound features a tetrahydroisoquinoline core, which is known for its diverse biological activities. The presence of a chlorobenzyl group and a dimethylphenyl acetamide moiety contributes to its lipophilicity and potential receptor interactions.
Table 1: Structural Characteristics
| Property | Value |
|---|---|
| Molecular Weight | 384.88 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
Research indicates that compounds similar to this one often interact with various biological targets, including:
- Enzymatic Inhibition : Inhibiting enzymes involved in metabolic pathways.
- Receptor Modulation : Acting as agonists or antagonists at specific receptors (e.g., dopamine receptors).
- Antioxidant Activity : Scavenging free radicals and reducing oxidative stress.
Efficacy in Biological Systems
Studies have shown that compounds with similar structures exhibit significant activity against various types of cancer cells, inflammation, and neurodegenerative diseases.
Case Study: Anti-Cancer Activity
In vitro studies demonstrated that derivatives of tetrahydroisoquinolines possess cytotoxic effects on several cancer cell lines. For instance, a study showed that a related compound induced apoptosis in breast cancer cells via the mitochondrial pathway, suggesting potential therapeutic applications for this class of compounds .
Table 2: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Cytotoxicity | Induces apoptosis in cancer | |
| Anti-inflammatory | Reduces cytokine production | |
| Neuroprotective | Protects neurons from damage |
Pharmacological Studies
Recent pharmacological evaluations have highlighted the compound's potential as an anti-inflammatory agent. In animal models, it was found to significantly reduce inflammation markers when administered at specific dosages .
Toxicity Profile
Preliminary toxicity assessments indicate that the compound has a favorable safety profile at therapeutic doses. However, further studies are needed to establish long-term effects and potential side effects.
Future Directions
Ongoing research aims to elucidate the full spectrum of biological activities and to optimize the chemical structure for enhanced efficacy and reduced toxicity.
Comparison with Similar Compounds
Comparison with Structural Analogues
Isoquinoline-Based Acetamides
The closest analogue is 2-[[2-[(4-chlorophenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]-N-(3-methylphenyl)acetamide (CAS: 850906-65-9), which substitutes the 3,5-dimethylphenyl group with a 3-methylphenyl moiety . Key differences include:
- Synthetic Accessibility: Both compounds share a similar synthetic pathway involving coupling of acetamide intermediates with substituted isoquinoline precursors, but yields and purity depend on substituent reactivity.
Table 1: Isoquinoline Acetamide Analogues
Acetamide-Thiadiazole Hybrids ()
Compounds such as N-(5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(5-isopropyl-2-methylphenoxy)acetamide (5e) and N-(5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide (5j) share the acetamide backbone but incorporate a thiadiazole ring instead of isoquinoline. Key distinctions include:
- Heterocyclic Core: Thiadiazole rings may confer distinct electronic properties and hydrogen-bonding capabilities compared to isoquinoline.
- Biological Targets: Thiadiazole derivatives are often explored as antimicrobial or anticancer agents, whereas isoquinoline derivatives may target neurological or inflammatory pathways.
- Physical Properties: Melting points for thiadiazole derivatives range from 132–170°C, suggesting higher crystallinity than typical isoquinoline acetamides .
Table 2: Thiadiazole-Based Acetamides
| Compound ID | Yield (%) | Melting Point (°C) | Key Substituents | Reference |
|---|---|---|---|---|
| 5e | 74 | 132–134 | 4-Chlorobenzylthio, isopropylphenoxy | |
| 5j | 82 | 138–140 | 4-Chlorobenzylthio, isopropylmethylphenoxy |
Phenoxyaromatic Acid Analogues ()
Compounds like 2-(4-(2-((3,5-dibromophenyl)amino)-2-oxoethyl)phenoxy)-2-methylpropanoic acid (19h–19k) feature acetamide-linked phenoxy groups with halogen substitutions (Br, I, Cl). Unlike the target compound, these lack the isoquinoline core but share the acetamide motif.
- Halogen Effects : Bromine and iodine substituents may enhance radiosensitizing activity by promoting DNA damage, whereas the target compound’s chlorine substituent could modulate pharmacokinetics .
- Synthetic Yields: Yields for phenoxyaromatic analogues vary widely (31.8–89.5%), reflecting challenges in introducing bulky halogens .
Quinolinone Derivatives ()
N-(3,5-Dimethylphenyl)-2-(6-methoxy-4-oxoquinolin-1(4H)-yl)acetamide (9b) and 2-(7-Chloro-4-oxoquinolin-1(4H)-yl)-N-(3,5-dimethylphenyl)acetamide (9c) replace the isoquinoline core with a quinolinone system.
- Core Flexibility: Quinolinone’s planar structure may facilitate intercalation into DNA or protein binding pockets, whereas the tetrahydroisoquinoline’s saturated ring could favor conformational flexibility.
- Spectroscopic Data: Both classes show distinct ¹H NMR profiles; e.g., quinolinone derivatives exhibit peaks near δ 7.9–6.7 ppm for aromatic protons, differing from isoquinoline’s δ 10.35 ppm (amide NH) .
Pesticide-Related Acetamides ()
Compounds like alachlor and pretilachlor are chloroacetamides with agricultural applications. While structurally distinct (e.g., alachlor has a 2,6-diethylphenyl group), they highlight the role of chloro and alkyl substituents in bioactivity.
Research Implications and Gaps
- Synthetic Optimization : The target compound’s yield and purity could be inferred from analogues (e.g., 51–88% yields in and ), but experimental validation is needed.
- Activity Prediction : The 3,5-dimethylphenyl group may enhance binding to hydrophobic pockets compared to simpler substituents, as seen in radiosensitizers () and kinase inhibitors ().
- Contradictions : While halogenation often boosts bioactivity, shows brominated analogues (19h–19k) with variable yields, suggesting trade-offs between reactivity and efficacy.
Preparation Methods
Optimization and Comparative Analysis
Mechanistic Insights
Key Transition States
Ether Formation :
The alkoxide ion attacks the electrophilic carbon of 2-bromoacetamide in an SN2 mechanism, with bromide departure facilitated by polar solvents.Amidation :
CMPI activates the carboxylic acid intermediate (if present) as a mixed carbonate, enabling nucleophilic attack by 3,5-dimethylaniline.
Challenges and Solutions
Regioselectivity in Hydroxylation :
Epimerization During Alkylation :
- Issue : Racemization at the benzylic position of tetrahydroisoquinoline.
- Solution : Low-temperature (0°C) alkylation with excess 4-chlorobenzyl chloride.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
